2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride, Mixture of diastereomers
Description
Chemical Structure and Properties 2-Methyl-decahydro-2,7-naphthyridin-1-one hydrochloride (CAS: 2613383-08-5) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₇ClN₂O and a molecular weight of 204.70 g/mol . The compound exists as a mixture of diastereomers, characterized by differing spatial arrangements of substituents at multiple stereocenters.
Synthesis and Applications Synthesis typically involves condensation reactions of amines or amino acids with aldehydes/ketones, followed by hydrochloric acid treatment to form the hydrochloride salt, improving aqueous solubility .
Safety Profile
The compound carries hazard codes H315 (skin irritation) and H319 (serious eye irritation), necessitating protective handling .
Properties
CAS No. |
2613383-08-5 |
|---|---|
Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.70 g/mol |
IUPAC Name |
2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2,7-naphthyridin-1-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-5-3-7-2-4-10-6-8(7)9(11)12;/h7-8,10H,2-6H2,1H3;1H |
InChI Key |
BJEAAGBCFUCCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CCNCC2C1=O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the Friedländer synthesis , which involves the condensation of an appropriate amine with a carbonyl compound to form the naphthyridine ring. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques might be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing the naphthyridine core to simpler structures.
Substitution: : Replacing hydrogen atoms on the naphthyridine ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include various derivatives of the naphthyridine core, which can be further modified for specific applications.
Scientific Research Applications
2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride: has several scientific research applications:
Medicinal Chemistry: : The compound and its derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: : Its unique structural properties make it suitable for use in the development of new materials with specific electronic or photonic properties.
Chemical Biology: : The compound can be used as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which 2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact molecular targets and pathways would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Naphthyridine Derivatives
Structural and Functional Comparisons
The following table highlights key structural and functional differences between the target compound and related naphthyridines:
Key Comparison Metrics
Saturation and Thermal Stability
- Fully saturated derivatives (e.g., decahydro-2,7-naphthyridine dihydrochloride) exhibit 50°C higher thermal stability than partially saturated analogs due to reduced ring strain and enhanced conformational rigidity .
- Partial saturation (e.g., tetrahydro derivatives) increases reactivity for electrophilic substitutions but lowers thermal resistance .
Substituent Effects on Bioactivity
- Electron-withdrawing groups (e.g., chlorine, trifluoromethyl) enhance enzyme inhibition. For example, a 3-trifluoromethyl analog shows 2x higher potency in enzyme assays compared to the methyl-substituted target compound .
- Methoxy groups improve aqueous solubility but reduce membrane permeability, limiting CNS applications .
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